molecular formula C16H18BrNO3 B14519982 2-(4-Bromophenyl)-2-oxoethyl 7-cyanoheptanoate CAS No. 62759-77-7

2-(4-Bromophenyl)-2-oxoethyl 7-cyanoheptanoate

Cat. No.: B14519982
CAS No.: 62759-77-7
M. Wt: 352.22 g/mol
InChI Key: VCWUYXAAGIRVKM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 7-cyanoheptanoate is an organic compound characterized by the presence of a bromophenyl group, an oxoethyl group, and a cyanoheptanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 7-cyanoheptanoate typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate product. This intermediate is then subjected to further reactions, such as esterification and cyano group introduction, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 7-cyanoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 7-cyanoheptanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 7-cyanoheptanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyano group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-oxoethyl 7-cyanoheptanoate: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Fluorophenyl)-2-oxoethyl 7-cyanoheptanoate: Contains a fluorine atom in place of bromine.

    2-(4-Methylphenyl)-2-oxoethyl 7-cyanoheptanoate: Features a methyl group instead of bromine.

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 7-cyanoheptanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets

Properties

CAS No.

62759-77-7

Molecular Formula

C16H18BrNO3

Molecular Weight

352.22 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 7-cyanoheptanoate

InChI

InChI=1S/C16H18BrNO3/c17-14-9-7-13(8-10-14)15(19)12-21-16(20)6-4-2-1-3-5-11-18/h7-10H,1-6,12H2

InChI Key

VCWUYXAAGIRVKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCCCCCC#N)Br

Origin of Product

United States

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